N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzyl group, a hydroxyphenyl group, and a methyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with N-benzyl-4-piperidone under microwave irradiation in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and efficient catalysts can enhance the yield and reduce reaction times, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide
- N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide
Uniqueness
N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack the oxazole ring or have different substituents .
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-20(12-13-7-3-2-4-8-13)18(22)17-11-15(19-23-17)14-9-5-6-10-16(14)21/h2-11,21H,12H2,1H3 |
InChI Key |
CJKQCHCJDZSBDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.